![molecular formula C11H12N2O B13529149 (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent addition of the ethan-1-ol moiety. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate ketone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry techniques can enhance the efficiency and scalability of the synthesis process . Additionally, the use of catalysts and optimized reaction conditions can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound also features an imidazole ring and has been shown to possess antifungal properties.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: These compounds have demonstrated significant antifungal activity.
Uniqueness
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring with a phenyl group and an ethan-1-ol moiety allows for versatile applications in various fields.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1S)-1-(3-imidazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3/t9-/m0/s1 |
InChI Key |
QROSBXMPMCZHDF-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N2C=CN=C2)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


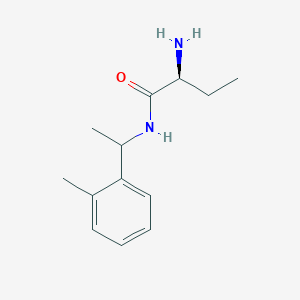

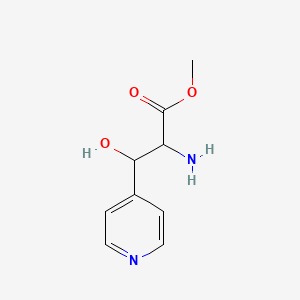
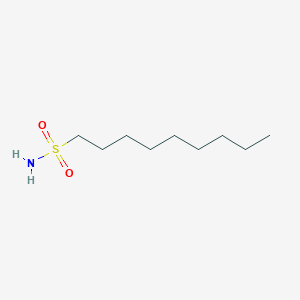

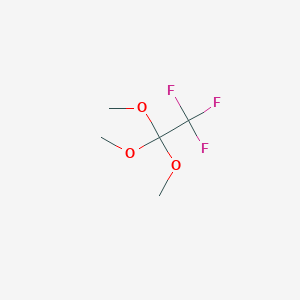

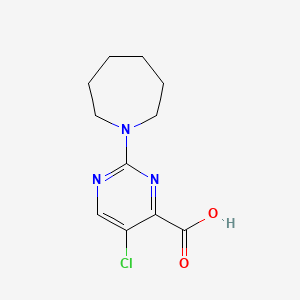
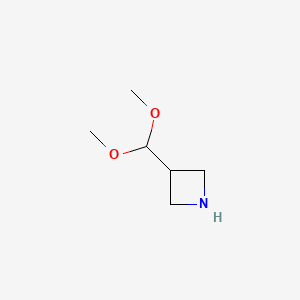


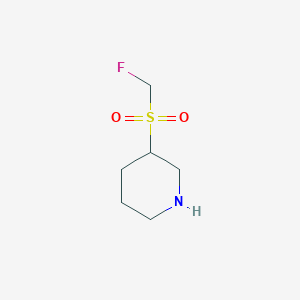

![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
